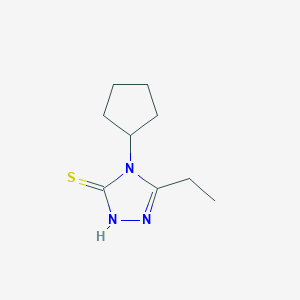

4-Cyclopentyl-5-ethyl-4H-1,2,4-triazole-3-thiol

Beschreibung

4-Cyclopentyl-5-ethyl-4H-1,2,4-triazole-3-thiol is a triazole-3-thiol derivative characterized by a cyclopentyl group at the N4 position and an ethyl group at C3. Triazole-3-thiols are heterocyclic compounds with a sulfur atom at position 3, known for diverse biological activities. Its synthesis typically involves nucleophilic substitution or cyclization reactions, with structural modifications influencing physicochemical and pharmacological properties.

Eigenschaften

Molekularformel |

C9H15N3S |

|---|---|

Molekulargewicht |

197.30 g/mol |

IUPAC-Name |

4-cyclopentyl-3-ethyl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C9H15N3S/c1-2-8-10-11-9(13)12(8)7-5-3-4-6-7/h7H,2-6H2,1H3,(H,11,13) |

InChI-Schlüssel |

ONTBXOYQROQOFN-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NNC(=S)N1C2CCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of Thiosemicarbazides

Thiosemicarbazides are crucial intermediates in the synthesis of triazoles. They can be prepared by reacting hydrazides or hydrazones with thiourea or other sulfur-containing compounds. For 4-Cyclopentyl-5-ethyl-4H-1,2,4-triazole-3-thiol , the initial step might involve the synthesis of a thiosemicarbazide derivative from cyclopentanecarboxylic acid hydrazide and ethyl isothiocyanate.

Cyclization of Thiosemicarbazides

The cyclization of thiosemicarbazides to form triazoles typically involves heating the thiosemicarbazide in a basic medium. A common method is to dissolve the thiosemicarbazide in ethanol and add sodium hydroxide (NaOH) solution. The mixture is then heated to facilitate cyclization. After the reaction, the mixture is cooled, acidified with hydrochloric acid (HCl), and extracted with dichloromethane (DCM) to isolate the triazole derivative.

Purification and Characterization

The resulting This compound can be purified using techniques such as precipitation, recrystallization, or flash chromatography. Characterization involves spectroscopic methods like NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.

Chemical Properties and Applications

This compound belongs to the triazole family, known for diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. The presence of a thiol group allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Data Table: Synthesis Conditions for Triazole Derivatives

| Compound | Starting Materials | Reaction Conditions | Yield |

|---|---|---|---|

| This compound | Cyclopentanecarboxylic acid hydrazide, Ethyl isothiocyanate | NaOH in EtOH, 85°C, 3-4 hours | Variable |

| 4-Cyclopentyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol | Thiosemicarbazide, Aryl halide | Base, reflux | Not specified |

Research Outcomes

Triazole derivatives, including This compound , have shown potential in medicinal chemistry due to their biological activities. For instance, indolyl triazole derivatives have been evaluated for their anti-proliferative activity by inhibiting CDK4 and CDK6 enzymes. The versatility of triazoles in forming various chemical bonds makes them valuable in drug development and agricultural applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopentyl-5-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.

Reduction: Reduction reactions can convert the thiol group to a sulfide or hydrogenate the triazole ring.

Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfoxides

Reduction: Sulfides, hydrogenated triazoles

Substitution: Thioethers, acylated derivatives

Wissenschaftliche Forschungsanwendungen

4-Cyclopentyl-5-ethyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Cyclopentyl-5-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions with biological receptors, modulating their function .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

Triazole-3-thiol derivatives exhibit variability in substituents at N4 and C5 positions, which dictate their chemical behavior and bioactivity.

Key Observations :

- Aliphatic vs.

- Electron-Donating vs. Withdrawing Groups: Electron-donating groups (e.g., -NH2, alkyl) enhance antioxidant activity by stabilizing radicals, whereas electron-withdrawing groups (e.g., -NO2, -Cl) may favor electrophilic interactions in enzyme inhibition .

Antiviral Activity

- In contrast, 4-amino-5-phenyl derivatives lack antiviral data but show antibacterial and antifungal efficacy, suggesting substituent-dependent target specificity .

Antioxidant Activity

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol exhibits strong radical scavenging in DPPH/ABTS assays due to -NH2 and -SH groups .

- The target compound’s alkyl groups may offer weaker antioxidant activity compared to amino-substituted analogs but could reduce toxicity .

Enzyme Inhibition

- Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) inhibits YUC flavin monooxygenases in plants, highlighting the role of aryl halide substituents in enzyme interaction .

Physicochemical Properties

- Lipophilicity: Cyclopentyl and ethyl groups in the target compound increase logP values, enhancing bioavailability compared to polar derivatives like 4-amino-5-(pyridyl) analogs .

- Synthetic Accessibility : Bulky aromatic substituents (e.g., 4-bromophenyl) require multi-step S-alkylation, whereas aliphatic analogs may simplify synthesis .

Biologische Aktivität

4-Cyclopentyl-5-ethyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer efficacy, and potential therapeutic applications based on recent research findings.

Molecular Formula: C10H14N2S

Molecular Weight: 194.30 g/mol

CAS Number: 1038330-15-2

IUPAC Name: this compound

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial and fungal strains.

Case Study: Antimicrobial Screening

In a study evaluating the antimicrobial activity of several triazole derivatives, including this compound:

- Tested Strains: Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.

- Results: The Minimum Inhibitory Concentration (MIC) ranged from 31.25 to 62.5 µg/mL for the most active compounds tested at a concentration of 125 µg/mL .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 31.25 | Pseudomonas aeruginosa |

| Compound B | 62.5 | Staphylococcus aureus |

| Compound C | 31.25 | Candida albicans |

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays.

Case Study: Cytotoxicity Testing

In a study assessing the cytotoxic effects of triazole derivatives on cancer cell lines:

- Cell Lines Tested: Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).

- Findings: The compound exhibited selective cytotoxicity against melanoma cells with an IC50 value significantly lower than that for normal cells. This suggests a potential for development as an anticancer agent .

| Cell Line | IC50 (µg/mL) | Selectivity Index |

|---|---|---|

| IGR39 (Melanoma) | 12.5 | High |

| MDA-MB-231 (Breast) | 25 | Moderate |

| Panc-1 (Pancreatic) | 30 | Low |

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific molecular targets:

- Enzyme Inhibition: It may inhibit enzymes involved in key metabolic pathways in bacteria and cancer cells.

- Receptor Interaction: The compound could interact with cellular receptors that mediate growth and proliferation signals in cancer cells.

Structure-Biological Activity Relationship

The biological activity of triazole derivatives is often linked to their structural features. Substituents on the triazole ring and thiol group can significantly influence their potency and selectivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.